molecular formula C18H30N2O8S2 B11831309 (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate

Cat. No.: B11831309
M. Wt: 466.6 g/mol
InChI Key: IKDJLCXKTZGHFR-INIZCTEOSA-N
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Description

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the complex reaction intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is unique due to its specific structure and functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.

Biological Activity

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H30N2O8S2C_{18}H_{30}N_{2}O_{8}S_{2}, indicating a significant presence of nitrogen, oxygen, and sulfur atoms that may influence its biological properties. The compound features a chiral center, which is crucial for its interaction with biological targets.

Key Structural Features

FeatureDescription
Chirality (S)-configuration
Functional Groups Amine, methanesulfonate, ether
Molecular Weight 430.57 g/mol
Solubility Soluble in polar solvents

Biological Activity

The biological activity of this compound is primarily determined by its structural characteristics. Compounds with similar functional groups often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Compounds with sulfonate groups are known for their antimicrobial properties.
  • Anti-inflammatory Effects : The presence of amine groups may contribute to anti-inflammatory activities.
  • Drug Delivery Potential : The unique structure suggests potential use in drug delivery systems due to its ability to interact with various biological membranes.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has shown that compounds with sulfonate moieties exhibit significant antimicrobial activity against various pathogens. For example, a study demonstrated that related compounds inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanisms : In vitro studies indicated that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties .
  • Drug Delivery Applications : The compound's ability to form stable complexes with drugs enhances its potential as a drug delivery agent. Research indicates that it can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for predicting its pharmacological effects:

Key Interactions

Interaction TypeBiological TargetEffect
Enzyme Inhibition Cyclooxygenase (COX)Potential reduction in inflammation
Receptor Binding Adrenergic receptorsPossible modulation of cardiovascular effects
Membrane Permeability Cellular membranesEnhanced drug absorption

Properties

Molecular Formula

C18H30N2O8S2

Molecular Weight

466.6 g/mol

IUPAC Name

2-[2-methylsulfonyloxyethyl-[2-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethoxy]ethyl]amino]ethyl methanesulfonate

InChI

InChI=1S/C18H30N2O8S2/c1-16(17-7-5-4-6-8-17)19-18(21)15-26-12-9-20(10-13-27-29(2,22)23)11-14-28-30(3,24)25/h4-8,16H,9-15H2,1-3H3,(H,19,21)/t16-/m0/s1

InChI Key

IKDJLCXKTZGHFR-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C

Origin of Product

United States

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